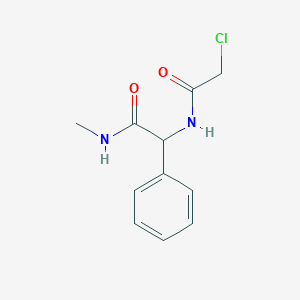

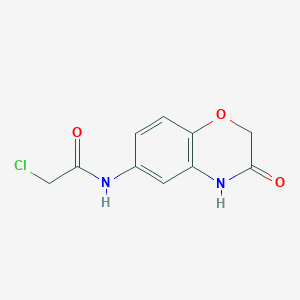

2-(2-chloroacetamido)-N-methyl-2-phenylacetamide

Übersicht

Beschreibung

“2-(2-chloroacetamido)benzoic acid” is a compound with the CAS Number: 14422-49-2 . It is used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of chloroacetyl chloride with m-amino benzoic acid, followed by refluxing with 2-mercaptobenzimidazole . Another method involves the reaction of 2-(2-halogenacetamido)benzophenones with hexamethylenetetramine .

Chemical Reactions Analysis

The reaction of 2-(2-halogenacetamido)benzophenones with hexamethylenetetramine (hexamine) has been described for the synthesis of 1,4-benzodiazepines . The reaction mechanism involves hexamine reacting with alkyl halides to form intermediate complex salts .

Physical And Chemical Properties Analysis

The related compound “2-Chloroacetamide” is a colorless solid, although older samples appear yellow. It has a characteristic odor and is readily soluble in water .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

A study by Janardhan et al. (2014) highlighted the use of 2-chloro-N-phenylacetamide derivatives as electrophilic building blocks in the synthesis of thiazolo[3,2-a]pyrimidinones. The synthesis process involves ring annulation, where the title compound facilitates the formation of these fused ring structures, confirming their structure through analytical, spectral studies, and X-ray crystallography Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á. (2014). Tetrahedron Letters.

Antiviral Applications

Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative from a 2-chlorophenyl-acetamide base and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, with a marked decrease in viral load and increased survival rates in infected mice Ghosh, J., Swarup, V., Saxena, A., Das, S., Hazra, A., Paira, P., Banerjee, S., Mondal, N. B., & Basu, A. (2008). International Journal of Antimicrobial Agents.

Environmental Toxicology

Research by Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The study provided insights into the metabolic pathways of various chloroacetamide herbicides, including those structurally related to 2-chloroacetamides, revealing differences in the metabolism between human and rat liver enzymes, which could have implications for understanding the toxicological impact of these substances on humans Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000). Environmental Health Perspectives.

Anticancer Research

Karaburun et al. (2018) investigated the synthesis and anticancer activity of some 1H-inden-1-one substituted (heteroaryl)acetamide derivatives. The study involved reacting 2-chloroacetamides with specific substrates to produce compounds with potential anticancer activity, with certain derivatives exhibiting significant growth inhibition against various cancer cell lines. This research signifies the role of 2-chloroacetamides in developing new anticancer agents Karaburun, A., GUNDOGDU-KARABURUN, N., Yurttaş, L., Kayağil, I., & Demirayak, Ş. (2018). Letters in Drug Design & Discovery.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The advancement of multi-potent and efficient antimicrobial agents is crucial to overcome the increased multi-drug resistance of bacteria and fungi. Cancer, which remains as one of the primary causes of deaths and is commonly treated by chemotherapeutic agents, is also in need of novel and efficacious agents to treat resistant cases .

Eigenschaften

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-methyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-13-11(16)10(14-9(15)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDLPDXDCXPVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

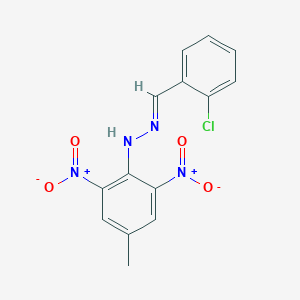

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B3370648.png)